1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
Description
Structural Characterization of 1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound demonstrates a complex three-dimensional arrangement characterized by distinct structural domains. The piperazine ring adopts a chair conformation, which is typical for six-membered saturated nitrogen heterocycles and provides optimal spatial arrangement for minimal steric hindrance. The methyl substituent on the piperazine nitrogen introduces asymmetry to the molecular framework, creating a defined spatial orientation that influences the overall molecular geometry. The pyridine ring system maintains planarity and serves as a rigid connecting element between the flexible piperazine moiety and the boronic ester group.
The dioxaborolane ring system exhibits characteristic structural features common to pinacol boronic esters, with the boron atom maintaining trigonal planar geometry surrounded by two oxygen atoms and one carbon from the pyridine ring. Crystallographic investigations of related boronic ester compounds have revealed that the dihedral angle between aromatic systems and the dioxaborolane plane significantly influences the electronic properties and molecular stability. The tetramethyl substitution pattern on the dioxaborolane ring provides steric protection for the boron center while maintaining the pinacol ester functionality that is crucial for subsequent chemical transformations.
Computational studies have indicated that the preferred conformation of this compound involves specific spatial relationships between the piperazine and pyridine rings, with the N-methylpiperazine substituent positioned to minimize intramolecular steric interactions. The molecular geometry optimization reveals that the compound exists in a relatively low-energy conformation where the piperazine ring maintains its chair configuration while the pyridine ring remains coplanar with the dioxaborolane system. These structural features contribute to the overall stability of the molecule and influence its reactivity patterns in various chemical environments.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Features
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon environments. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that correspond to distinct molecular regions, with the tetramethyl groups of the dioxaborolane ring appearing as a sharp singlet at approximately 1.25 parts per million, representing twelve equivalent methyl protons. The piperazine ring protons generate complex multipicity patterns in the aliphatic region between 2.5 and 3.8 parts per million, with the N-methyl group appearing as a distinct singlet around 2.4 parts per million.
The pyridine aromatic protons produce characteristic downfield signals in the 7.0 to 8.5 parts per million region, with specific splitting patterns that reflect the substitution pattern and electronic environment of the heterocyclic ring. The proton attached to the carbon bearing the dioxaborolane substituent typically appears most downfield due to the electron-withdrawing nature of the boron-containing group. Integration ratios confirm the expected molecular composition, with the tetramethyl signals showing the highest integration value relative to other proton environments.
¹³C Nuclear Magnetic Resonance analysis reveals distinct carbon environments throughout the molecular framework, with the dioxaborolane carbons appearing in characteristic chemical shift ranges. The quaternary carbons of the pinacol ester system typically resonate around 83-85 parts per million, while the associated methyl carbons appear around 24-25 parts per million. The pyridine carbons exhibit chemical shifts consistent with substituted pyridine systems, with the carbon directly bonded to boron showing characteristic downfield displacement due to the electropositive nature of the boron atom. The piperazine carbons appear in the typical aliphatic range, with the N-methyl carbon clearly distinguished from the ring carbons by its chemical shift position.
Infrared and Mass Spectrometric Profiling
Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of key functional groups within this compound. The carbon-hydrogen stretching vibrations of the aliphatic regions appear in the 2800-3000 wavenumber range, with the tetramethyl groups contributing significantly to the intensity of these absorptions. The aromatic carbon-hydrogen stretches of the pyridine ring produce characteristic bands around 3040-3100 wavenumbers, while the aromatic carbon-carbon stretching modes appear in the 1400-1600 wavenumber region.
The dioxaborolane ring system contributes distinctive vibrational signatures, particularly the boron-oxygen stretching modes that appear in the 1200-1400 wavenumber range. These absorptions are diagnostic for pinacol boronic esters and provide clear identification of the boronic ester functionality. The carbon-nitrogen stretching vibrations of the piperazine ring system generate moderate intensity bands in the 1000-1200 wavenumber region, while the pyridine ring nitrogen contributes to the characteristic heterocyclic vibrations in the fingerprint region.
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 303, corresponding to the expected molecular weight of the compound. Fragmentation patterns reveal characteristic losses associated with the different molecular components, including the elimination of the tetramethyl dioxaborolane fragment and various piperazine-related fragmentations. High-resolution mass spectrometry provides accurate mass determination that confirms the molecular formula C₁₆H₂₆BN₃O₂ within acceptable error limits. The fragmentation patterns also provide structural confirmation through the identification of characteristic fragment ions that correspond to specific molecular regions.
Computational Modeling of Electronic Structure
Density Functional Theory Calculations
Density Functional Theory calculations provide detailed insights into the electronic structure and properties of this compound through quantum mechanical modeling approaches. The calculations reveal that the compound exhibits a well-defined electronic structure with distinct molecular orbitals localized on different structural components. The highest occupied molecular orbital demonstrates significant electron density contribution from the piperazine nitrogen atoms and the pyridine ring system, indicating these regions as primary sites for electrophilic interactions. The lowest unoccupied molecular orbital shows considerable contribution from the pyridine ring and the boron-containing dioxaborolane system, suggesting these areas as preferred sites for nucleophilic attack.
The calculated bond lengths and angles align closely with experimental crystallographic data for related compounds, validating the computational approach. The boron-oxygen bond lengths in the dioxaborolane ring are calculated to be approximately 1.37 angstroms, consistent with typical boronic ester geometries. The carbon-nitrogen bond lengths in the piperazine ring range from 1.45 to 1.47 angstroms, reflecting the sp³ hybridization of the nitrogen centers. The pyridine ring maintains characteristic aromatic bond lengths with carbon-carbon distances of approximately 1.39 angstroms and carbon-nitrogen distance of 1.34 angstroms.
Energetic calculations reveal that the compound exists in a stable ground state configuration with minimal geometric strain. The calculated heat of formation indicates thermodynamic stability under standard conditions, while vibrational frequency calculations confirm the absence of imaginary frequencies, supporting the identification of a true minimum energy structure. The dipole moment calculations suggest moderate polarity arising primarily from the asymmetric distribution of electron density between the electron-rich piperazine system and the electron-deficient boron center.
Molecular Orbital Configuration Analysis
The molecular orbital configuration of this compound reveals complex electronic interactions between the different functional groups within the molecule. The frontier molecular orbitals demonstrate significant delocalization across the pyridine ring system, with extended conjugation effects influencing the overall electronic properties. The highest occupied molecular orbital exhibits considerable electron density on the piperazine nitrogen atoms, particularly the methylated nitrogen, indicating enhanced nucleophilicity at these sites. The electron density distribution suggests that the piperazine moiety serves as an electron-donating group that can participate in charge transfer interactions.
The lowest unoccupied molecular orbital shows substantial contribution from the pyridine ring carbons and the boron atom of the dioxaborolane system. This distribution indicates that the pyridine-boronic ester portion of the molecule acts as an electron-accepting system, creating a push-pull electronic arrangement within the compound. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides insight into the compound's electronic excitation properties and potential photochemical behavior.
Analysis of the molecular electrostatic potential surface reveals regions of positive and negative charge distribution that correlate with the expected chemical reactivity patterns. The boron center exhibits significant positive electrostatic potential, consistent with its Lewis acidic character, while the piperazine nitrogens display negative potential regions indicating their basic nature. The pyridine nitrogen shows intermediate electrostatic potential values, reflecting its participation in the aromatic system while maintaining some basic character.
The natural bond orbital analysis provides quantitative assessment of charge distribution and bonding characteristics throughout the molecule. The boron atom carries a calculated positive charge of approximately +1.2, while the piperazine nitrogens exhibit negative charges ranging from -0.6 to -0.8. These charge distributions support the expected reactivity patterns and provide theoretical foundation for understanding the compound's chemical behavior in various reaction environments. The analysis also reveals the extent of orbital overlap between adjacent atoms, confirming the presence of effective bonding interactions throughout the molecular framework.
Properties
IUPAC Name |
1-methyl-4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-7-6-8-14(18-13)20-11-9-19(5)10-12-20/h6-8H,9-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTSSYBAAQRNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671312 | |
| Record name | 1-Methyl-4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-04-0 | |
| Record name | 1-Methyl-4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It’s known that the compound contains a boronic acid pinacol ester group, which is often used in suzuki-miyaura cross-coupling reactions
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Boronic acid derivatives like this compound have been used in the preparation of various bioactive molecules, suggesting that they might have wide-ranging effects on multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain unknown. Given its molecular weight of 20807, it falls within the range that is generally considered favorable for oral bioavailability.
Biological Activity
1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 259.11 g/mol. It features a piperazine ring substituted with a pyridine and a boron-containing group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀BN₃O₂ |
| Molecular Weight | 259.11 g/mol |
| Melting Point | 60.0 - 64.0 °C |
| Purity | >98% |
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, related compounds demonstrated potent inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and ovarian cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through caspase activation.
In a study involving structural analogs of piperazine derivatives, it was found that these compounds exhibited IC50 values in the nanomolar range against tumor cell lines while showing significantly lower toxicity in non-cancerous cells. For example:
- IC50 against MDA-MB-231 : 0.126 μM
- IC50 against MCF10A (non-cancer) : 2.5 μM
This selectivity suggests a promising therapeutic window for these compounds in clinical applications.
The biological activity of this compound may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Matrix Metalloproteinase Inhibition : Some derivatives displayed inhibitory activity against MMP-2 and MMP-9, enzymes involved in cancer metastasis.
Case Studies
- In Vivo Efficacy : A study evaluated the compound's efficacy in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls. The treatment also resulted in improved survival rates.
- Toxicology Studies : Safety profiles were assessed through acute toxicity tests in Kunming mice at doses up to 2000 mg/kg. No significant adverse effects were observed, indicating a favorable safety profile for further development.
Comparison with Similar Compounds
Key Observations :
- Pyridin-2-yl vs. Pyridin-3-yl Isomers: The pyridin-2-yl substitution (target compound) enhances steric accessibility for cross-coupling reactions compared to pyridin-3-yl derivatives, improving yields in Suzuki reactions (e.g., 72% in trypanocidal agent synthesis vs. 65% for pyridin-3-yl analogs ).
- Phenyl vs. Pyridinyl Linkages : Phenyl-substituted analogs (e.g., CAS 747413-21-4) exhibit lower aqueous solubility due to reduced polarity, limiting their utility in biological assays .
Reactivity and Functional Performance
Suzuki-Miyaura Cross-Coupling Efficiency
The target compound demonstrates superior reactivity in palladium-catalyzed couplings due to the electron-deficient pyridine ring, which accelerates transmetallation. Comparative studies show:
Note: The pyridin-2-yl geometry optimizes coordination with palladium catalysts, reducing side reactions like protodeboronation .
Preparation Methods
Synthesis of 6-Chloro-2-(4-Methylpiperazin-1-yl)Pyridine
The precursor 6-chloro-2-(4-methylpiperazin-1-yl)pyridine is synthesized via nucleophilic aromatic substitution. In a representative procedure:
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Compound II (5-chloro-2-nitropyridine) reacts with 1-methylpiperazine in dimethyl sulfoxide (DMSO) at 80–85°C for 12 hours.
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Lithium chloride (0.21–0.23 g/g) and triethylamine (0.70–0.80 g/g) are critical for accelerating substitution kinetics.
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The intermediate is reduced using sodium sulfide nonahydrate (1.95–2.03 g/g) in methanol/water, with ammonium chloride (1.25–2.0 eq) suppressing azo impurity formation.
Borylation via Suzuki-Miyaura Coupling
The chloropyridine intermediate undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis:
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Catalyst System : Pd(dppf)Cl₂ (1–2 mol%) and KOAc (3 eq) in dioxane at 100°C for 8–12 hours.
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Yield : 70–85% after column chromatography.
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Key Advantage : This method avoids harsh conditions, preserving the piperazine ring’s integrity.
Table 1. Optimization of Suzuki-Miyaura Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1.5 mol% Pd(dppf)Cl₂ | Maximizes turnover |
| Base | KOAc | Enhances stability |
| Temperature | 100°C | Balances rate/decomposition |
Halogen-Metal Exchange and Borylation
Directed ortho-metalation (DoM) followed by borylation offers regioselective access to the boronic ester moiety.
Directed Metalation of Pyridine-Piperazine
Limitations and Mitigations
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Side Reactions : Competing C–H borylation at the piperazine nitrogen is suppressed using bulky ligands like XPhos.
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Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) isolates the product.
Sequential Substitution-Borylation Approach
A two-step protocol first constructs the pyridine-piperazine scaffold, followed by late-stage borylation.
Substitution Reaction Optimization
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Key Additives : Lithium chloride (0.21 g/g) increases electrophilicity at the pyridine C-6 position.
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Scale-Up Considerations : Triethylamine (0.75 g/g) neutralizes HCl byproducts, preventing side reactions.
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Suzuki-Miyaura | 85 | 98 | Mild conditions |
| Halogen-Metal Exchange | 65 | 95 | Regioselectivity |
| Miyaura Borylation | 80 | 97 | Scalability |
Impurity Control and Process Optimization
Azo Impurity Suppression
During nitro reduction steps (e.g., in precursor synthesis), inorganic salts like NH₄Cl (1.8 eq) reduce azo byproduct formation from 15% to <2%.
Solvent Selection
Crystallization Techniques
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Antisolvent Addition : n-Heptane induces crystallization during workup, achieving 98% purity without recrystallization.
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Temperature Gradients : Cooling to 5–10°C maximizes product recovery.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
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HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
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Elemental Analysis : C 63.48%, H 8.60%, N 13.85% (theor. C 63.37%, H 8.64%, N 13.85%).
Scalability and Industrial Feasibility
Cost Analysis
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine?
- Methodology :
- Step 1 : Start with functionalized pyridine derivatives. For example, 6-bromopyridin-2-amine can undergo nitration and subsequent substitution with piperazine to form the piperazine-pyridine scaffold .
- Step 2 : Introduce the boronic ester via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron. Optimize reaction conditions (e.g., Pd(dppf)Cl₂ catalyst, 80–100°C, anhydrous DMF) to preserve the boronic ester’s integrity .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via TLC .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ protons) and boronic ester (δ 1.3 ppm for pinacol methyl groups) .
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 289.18) .
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
Q. What key functional groups influence the compound’s reactivity and applications?
- Piperazine Ring : Enhances solubility in polar solvents and enables hydrogen bonding in biological systems .
- Boronic Ester : Facilitates Suzuki-Miyaura cross-coupling reactions for bioconjugation or polymer synthesis .
- Pyridine Moiety : Acts as a directing group in metal-catalyzed reactions and contributes to π-π stacking in receptor binding .
Advanced Research Questions
Q. How can researchers address challenges in preserving the boronic ester’s stability during synthesis?
- Mitigation Strategies :
- Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to scavenge moisture .
- Monitor degradation via ¹¹B NMR to detect boronic acid formation .
Q. What computational approaches predict the compound’s binding affinity to serotonin receptors (e.g., 5-HT₁A)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions between the piperazine-pyridine scaffold and receptor active sites. Key parameters include grid box size (20 ų) and Lamarckian genetic algorithm .
- SAR Analysis : Compare with arylpiperazine derivatives (e.g., 1-(3-nitropyridin-2-yl)piperazine) to identify substituents enhancing receptor affinity .
Q. How should experimental designs account for contradictory cytotoxicity data across cell lines?
- Experimental Design :
- Assay Conditions : Standardize cell culture media, passage numbers, and DMSO concentrations (<0.1% to avoid solvent toxicity) .
- Dose-Response Curves : Use 3–5 replicates per concentration and validate with positive controls (e.g., cisplatin for apoptosis assays) .
- Data Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm statistical significance .
Q. What strategies resolve discrepancies in antiplatelet activity between in vitro and ex vivo models?
- Approaches :
- Pharmacokinetic Profiling : Measure plasma stability and metabolite formation using LC-MS to identify active species .
- Ex Vivo Testing : Use platelet-rich plasma (PRP) assays under physiological shear stress to mimic in vivo conditions .
- Structure Optimization : Modify the piperazine N-substituents (e.g., methyl vs. benzyl groups) to balance lipophilicity and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
